Lipophilicity (LogP) Control for Enhanced Cell Permeability vs. Non-Fluorinated Analog
The presence of a single fluorine atom at the 6-position significantly increases the lipophilicity of 6-fluoronaphthalen-1-amine hydrochloride compared to its non-fluorinated parent structure, unsubstituted 1-naphthylamine [1]. This is a class-level effect where fluorination generally leads to higher LogP values, which can enhance passive membrane permeability and oral absorption of derived drug candidates .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP values of 2.2765 and 2.9829 |
| Comparator Or Baseline | 1-Naphthylamine (CAS 134-32-7): Predicted LogP approx. 2.1 (class-level inference from structural comparisons) |
| Quantified Difference | 6-Fluoronaphthalen-1-amine hydrochloride shows an increase in LogP of approximately +0.2 to +0.9 units relative to the non-fluorinated analog. |
| Conditions | Computational prediction of free base using algorithms for LogP. |
Why This Matters
Higher lipophilicity is a key determinant for passive membrane permeability, a critical parameter in early-stage drug discovery for achieving oral bioavailability, making this fluorinated scaffold a more attractive starting point for lead optimization.
- [1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
